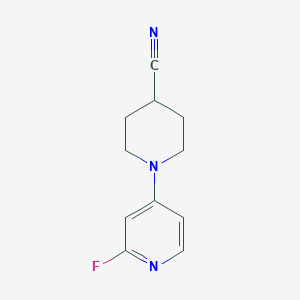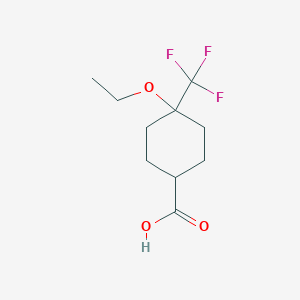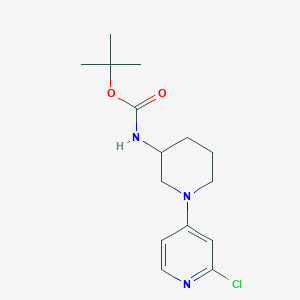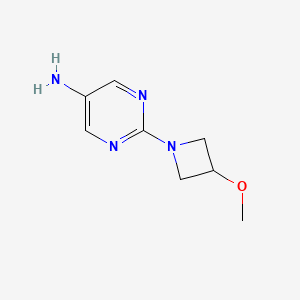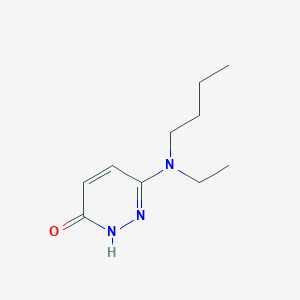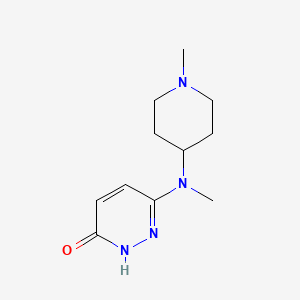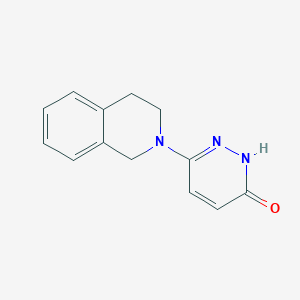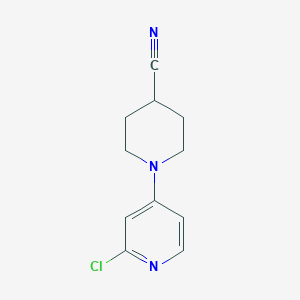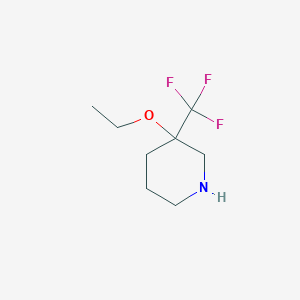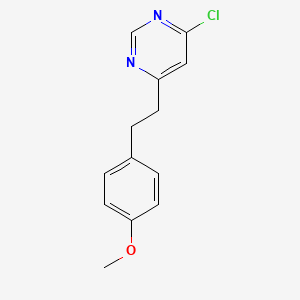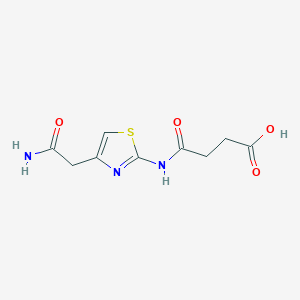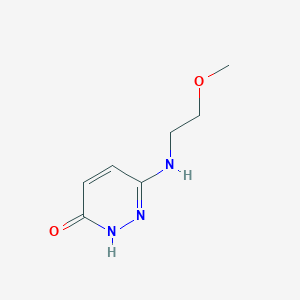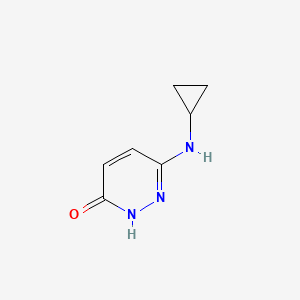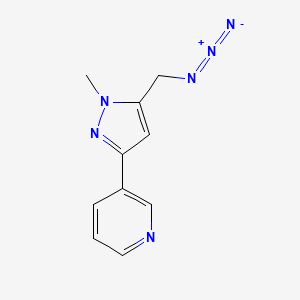
3-(5-(アジドメチル)-1-メチル-1H-ピラゾール-3-イル)ピリジン
概要
説明
3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings
科学的研究の応用
3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Safety and Hazards
将来の方向性
The potential applications of “3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry, depending on its biological activity .
作用機序
Target of Action
Similar compounds have been found to target phosphodiesterase enzymes (pdes), particularly those of type 5 (pde5) . PDE5 inhibitors prevent the degradation of cyclic guanosine monophosphate, thereby causing severe hypotension as a marked side effect .
Mode of Action
It can be inferred from related compounds that it may selectively block presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings .
Biochemical Pathways
Related compounds such as pyridones are known to be oxidation products of nicotinamide, its methylated form, and its ribosylated form . These compounds are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may have significant effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate and calcium signaling .
生化学分析
Biochemical Properties
3-(5-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions due to its reactive azide group This compound can interact with a variety of enzymes, proteins, and other biomoleculesThis reaction is highly specific and efficient, making 3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine a valuable tool for labeling and tracking biomolecules in complex biological systems .
Molecular Mechanism
At the molecular level, 3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine exerts its effects through specific binding interactions with biomolecules. The azide group can form covalent bonds with alkyne groups in a highly selective manner, facilitated by copper ions in the CuAAC reaction. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. Furthermore, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged observation of its effects. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it may induce toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can modify the compound through oxidation or reduction reactions. These metabolic transformations can affect the compound’s activity and its interaction with other biomolecules. Additionally, the compound may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of the compound can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on specific cellular processes. The subcellular distribution of the compound can be visualized using imaging techniques, providing insights into its functional roles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the azidomethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The azidomethyl group can then be introduced via nucleophilic substitution reactions using azide sources such as sodium azide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azidomethyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole-pyridine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
3-(5-(azidomethyl)-1H-pyrazol-3-yl)pyridine: Lacks the methyl group on the pyrazole ring.
3-(5-(aminomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine: Contains an aminomethyl group instead of an azidomethyl group.
3-(5-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)pyridine: Contains a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
The presence of the azidomethyl group in 3-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine provides unique reactivity, particularly in click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials with specific properties.
特性
IUPAC Name |
3-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-9(7-13-15-11)5-10(14-16)8-3-2-4-12-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGNREZJGKHTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


